molecular formula C14H15N B6303271 2-Cyclopropyl-5-benzylpyrrole CAS No. 2098260-55-8

2-Cyclopropyl-5-benzylpyrrole

Cat. No.: B6303271
CAS No.: 2098260-55-8
M. Wt: 197.27 g/mol
InChI Key: VTDVVXMBXQJXED-UHFFFAOYSA-N
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Description

2-Cyclopropyl-5-benzylpyrrole is a chemical compound belonging to the pyrrole family. It possesses unique chemical properties and has gained significant attention in various fields, including medical, environmental, and industrial research. This compound is known for its weak acidity and high lipophilicity, which are characteristic properties for uncouplers of oxidative phosphorylation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropyl-5-benzylpyrrole typically involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the preparation of various pyrrole derivatives.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves the use of organoboron reagents and palladium catalysts under controlled conditions to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions: 2-Cyclopropyl-5-benzylpyrrole undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Cyclopropyl-5-benzylpyrrole has gained significant attention in various scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including insecticidal and acaricidal properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-5-benzylpyrrole involves its interaction with specific molecular targets and pathways. It possesses weak acidity and high lipophilicity, which enable it to act as an uncoupler of oxidative phosphorylation . This means it can disrupt the normal process of energy production in cells, leading to various biological effects.

Comparison with Similar Compounds

    2-Benzylpyrrole: Known for its insecticidal activity.

    2-Benzoylpyrrole: Exhibits both insecticidal and acaricidal activities.

    Chlorfenapyr: A commercial insecticide/acaricide derived from natural pyrrole compounds.

Uniqueness: 2-Cyclopropyl-5-benzylpyrrole is unique due to its specific chemical structure, which imparts distinct properties such as weak acidity and high lipophilicity. These properties make it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

2-benzyl-5-cyclopropyl-1H-pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N/c1-2-4-11(5-3-1)10-13-8-9-14(15-13)12-6-7-12/h1-5,8-9,12,15H,6-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTDVVXMBXQJXED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC=C(N2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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